Diisopropylphosphate

Description

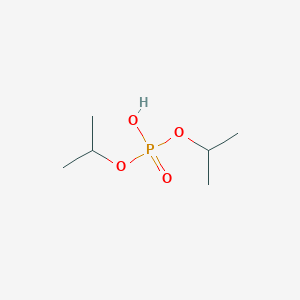

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMZMCZAGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167060 | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-31-0 | |

| Record name | Diisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of Diisopropylphosphate

Hydrolytic Degradation Mechanisms Leading to Diisopropylphosphate Formation

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is the principal mechanism by which this compound is formed from its parent compounds. This process can be mediated by enzymes or occur abiotically in aqueous environments.

Several enzymes, known as phosphotriesterases, are capable of catalytically hydrolyzing organophosphorus compounds such as DFP, yielding this compound as a primary product. These enzymes represent a key route for the detoxification and bioremediation of organophosphate contamination. oup.comnih.gov

A variety of organisms have been found to produce enzymes that facilitate this reaction. For instance, the enzyme diisopropyl fluorophosphatase (DFPase) from the squid Loligo vulgaris effectively catalyzes the hydrolysis of DFP and other nerve agents. nih.govacs.org Similarly, Organophosphorus Hydrolase (OPH) derived from bacteria like Pseudomonas diminuta and Organophosphorus Acid Anhydrolase (OPAA) from Alteromonas species can rapidly break down DFP into this compound and fluoride. nih.govresearchgate.net

The general reaction for the enzymatic hydrolysis of DFP is: Diisopropyl fluorophosphate (B79755) + H₂O → Diisopropyl phosphate (B84403) + Fluoride qmul.ac.uk

Research into the mechanism of DFPase from Loligo vulgaris indicates that the hydrolysis of DFP involves a nucleophilic attack by an aspartate residue (Asp229) on the phosphorus atom, leading to the formation of a phosphoacyl enzyme intermediate. A water molecule, coordinated to a catalytic calcium ion, then attacks this intermediate to release the this compound product. acs.org

| Enzyme Name | Abbreviation | Source Organism | Primary Substrate Mentioned | Reference |

|---|---|---|---|---|

| Diisopropyl-fluorophosphatase | DFPase | Loligo vulgaris (Squid) | Diisopropyl fluorophosphate (DFP) | nih.govacs.orgqmul.ac.uk |

| Organophosphorus Hydrolase | OPH | Pseudomonas diminuta | Diisopropyl fluorophosphate (DFP) | nih.gov |

| Organophosphorus Acid Anhydrolase | OPAA | Alteromonas strain JD6 | Diisopropyl fluorophosphate (DFP) | researchgate.net |

| Aminopeptidase P | - | Escherichia coli | O,O-diisopropyl-p-nitrophenyl phosphate | nih.gov |

In the absence of enzymes, DFP still undergoes hydrolysis in aqueous solutions to form this compound, although typically at a slower rate. nih.gov The reaction is the primary degradation pathway for DFP in the environment. nih.govresearchgate.net The rate of this abiotic hydrolysis is influenced by factors such as pH and temperature. nih.gov For example, in a bicarbonate buffer at a pH of 7.4 and a temperature of 37°C, DFP was found to have a half-life of 16.7 hours. nih.gov Extrapolating this data suggests a half-life of approximately 2.2 days at 25°C. nih.gov The reaction is known to be catalyzed by hydrogen ions. nih.gov

A significant finding is that the hydrolysis of DFP can become autocatalytic, particularly when stored in glass containers. nih.govresearchgate.netscispace.com This process occurs because the initial hydrolysis of DFP produces hydrofluoric acid (HF) alongside this compound. scispace.com The highly reactive HF then attacks the silica (B1680970) (silicon dioxide) of the glass, a reaction that generates more water in situ. researchgate.netscispace.com This newly formed water can then participate in the hydrolysis of more DFP molecules, creating a self-sustaining cycle that accelerates the degradation process. scispace.com

The autocatalytic cycle can be summarized as follows:

Initial Hydrolysis: DFP + H₂O → this compound + HF nih.govscispace.com

Reaction with Glass: SiO₂ + 4HF → SiF₄ + 2H₂O (simplified) scispace.com

Accelerated Hydrolysis: The water generated in step 2 promotes further DFP hydrolysis. scispace.com

Photochemical Formation Routes of this compound

The formation of this compound can also be influenced by photochemical processes, primarily through the degradation of its precursors. While direct photochemical synthesis of this compound is not a commonly cited pathway, the photochemical degradation of DFP in the atmosphere is a relevant formation route in environmental contexts.

The vapor-phase reaction of DFP with photochemically-produced hydroxyl radicals (•OH) is an important abiotic degradation pathway. nih.gov The estimated rate constant for this reaction is 8.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life for DFP of about 5 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov This rapid degradation suggests that sunlight can indirectly contribute to the formation of this compound from airborne DFP contamination.

Thermal Decomposition Pathways Resulting in this compound

Temperature plays a critical role in the stability of DFP and, consequently, in the rate of this compound formation. While high-temperature thermal decomposition of DFP generates various hazardous gases, including carbon oxides, phosphorus oxides, and hydrogen fluoride, the primary pathway leading to this compound formation at moderate temperatures is accelerated hydrolysis. fishersci.comgeorganics.sk

Studies on the storage stability of DFP have demonstrated a clear temperature dependence. Commercially available DFP stored at 4°C showed significant degradation into this compound over 393 days. nih.govresearchgate.net In contrast, samples stored at -10°C showed only minor degradation, and those at -80°C exhibited no degradation over the same period. nih.govresearchgate.net This indicates that thermal energy, even at temperatures just above freezing, is sufficient to significantly increase the rate of the hydrolytic conversion of DFP to this compound. Therefore, thermal decomposition in this context is not a distinct pathway but rather a factor that accelerates the rate of hydrolysis.

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The rate of this compound formation is governed by the principles of chemical kinetics, with significant differences between enzymatic and abiotic pathways.

The abiotic hydrolysis of DFP in neutral and acidic solutions is autocatalytic. nih.gov Kinetic studies show a half-life of 16.7 hours at 37°C and pH 7.4. nih.gov In the enzymatic realm, reaction rates are substantially higher. For example, the enzyme Organophosphorus Hydrolase (OPH) hydrolyzes DFP approximately 50-60 times faster than it hydrolyzes the analog Tetriso. nih.gov Furthermore, the product, diisopropyl phosphate, can act as a competitive inhibitor for some of these enzymes. For OPH, diisopropyl phosphate was found to have an inhibition constant (Ki) of 2.3 x 10⁻⁴ M, indicating it can bind to the enzyme's active site and slow further substrate hydrolysis. nih.gov

| Pathway | Compound/Enzyme | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Abiotic Hydrolysis | Diisopropyl fluorophosphate | Half-life (t1/2) | 16.7 hours | pH 7.4, 37°C | nih.gov |

| Enzymatic Hydrolysis | DFPase | Free Energy Barrier | 14.3 kcal/mol | - | acs.org |

| Enzymatic Inhibition | Organophosphorus Hydrolase (OPH) | Inhibition Constant (Ki) of Diisopropyl phosphate | 2.3 x 10-4 M | Competitive inhibition of Tetriso hydrolysis | nih.gov |

Biochemical Interactions and Metabolic Pathways Involving Diisopropylphosphate

Enzymatic Interactions with Diisopropylphosphate as a Substrate or Product

The biotransformation of organophosphorus compounds is primarily mediated by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases. These enzymes play a critical role in the detoxification of these compounds by catalyzing their hydrolysis.

Characterization of Enzymes Capable of this compound Hydrolysis or Transformation

A variety of enzymes from different biological sources have been identified and characterized for their ability to hydrolyze organophosphorus compounds, with diisopropylfluorophosphate (DFP) being a common substrate, leading to the formation of this compound.

Diisopropylfluorophosphatase (DFPase) from Loligo vulgaris

One of the most extensively studied enzymes is DFPase, originally discovered in the squid Loligo vulgaris. This enzyme efficiently catalyzes the hydrolysis of DFP and other nerve agents like Sarin and Soman ebi.ac.uk. DFPase is a monomeric protein with a molecular weight of approximately 35 kDa and exhibits a β-propeller structure ebi.ac.uk. Its systematic name is diisopropyl-fluorophosphate fluorohydrolase (EC 3.1.8.2) enamine.net. The enzyme requires a divalent cation, typically Ca²⁺, for its catalytic activity enamine.net. DFPase is noted for its stability under harsh conditions, making it a promising candidate for use as a bioscavenger ebi.ac.uk.

Phosphotriesterase (PTE) from Pseudomonas diminuta

Another well-characterized enzyme is the phosphotriesterase (PTE) from the bacterium Pseudomonas diminuta. This enzyme has a broad substrate specificity and can hydrolyze a variety of organophosphate insecticides and nerve agents nih.gov. The hydrolysis of DFP by this phosphotriesterase results in the formation of fluoride and this compound nih.gov. The enzyme from Pseudomonas diminuta has been shown to effectively hydrolyze the P-F bond in DFP nih.gov. Kinetic studies have determined the Michaelis constant (Km) for DFP hydrolysis by this enzyme to be 0.12 ± 0.02 mM at pH 7.0 nih.gov.

Cytochrome P450 Enzymes

In addition to hydrolases, cytochrome P450 enzymes, specifically the CYP2B subfamily, have been implicated in the detoxification of DFP in rats. The mechanism is thought to involve monooxygenation reactions. Studies have shown that DFP binds to liver microsomes from phenobarbital-treated rats, and this binding is reversible by metyrapone, an inhibitor of the CYP2B enzyme subfamily. The detoxification of DFP by these microsomal fractions was antagonized by an antibody against CYP2B, suggesting that CYP2B1 metabolizes DFP and contributes to its detoxification in vivo.

The table below summarizes the key characteristics of these enzymes.

| Enzyme | Source Organism | Catalytic Activity | Cofactor |

| Diisopropylfluorophosphatase (DFPase) | Loligo vulgaris (squid) | Hydrolysis of DFP to this compound and fluoride. | Divalent cation (e.g., Ca²⁺) |

| Phosphotriesterase (PTE) | Pseudomonas diminuta | Hydrolysis of a broad range of organophosphates, including DFP. | Divalent cations (e.g., Zn²⁺) |

| Cytochrome P450 CYP2B1 | Rat liver microsomes | Oxidative metabolism of DFP. | NADPH |

Investigation of Enzyme-Diisopropylphosphate Binding and Reaction Mechanisms

Understanding the binding of this compound or its precursor, DFP, to the active site of these enzymes is crucial for elucidating their catalytic mechanisms and for the rational design of more efficient biocatalysts.

DFPase from Loligo vulgaris

The reaction mechanism of DFPase from Loligo vulgaris has been a subject of detailed investigation. One proposed mechanism involves a nucleophilic attack by the carboxylate side chain of an aspartate residue (Asp229) on the phosphorus center of DFP. This forms a pentavalent intermediate, which then dissociates the P-F bond to yield a tetrahedral phosphoacyl enzyme intermediate. A water molecule, activated by the catalytic Ca²⁺ ion, then hydrolyzes this intermediate, releasing the this compound product and regenerating the active enzyme ebi.ac.uknih.gov. The free energy barrier for this reaction has been experimentally determined to be 14.3 kcal mol⁻¹ nih.gov.

Another study suggests a mechanism where a histidine residue (H287) acts as a general base catalyst, activating a water molecule for a nucleophilic attack on the phosphorus atom of DFP researchgate.netresearchgate.net. Site-directed mutagenesis studies, where H287 was replaced with asparagine, resulted in an almost complete loss of catalytic activity, supporting the crucial role of this residue researchgate.netresearchgate.net.

Crystal structure analysis of DFPase in complex with a substrate analogue, O,O-dicyclopentylphosphoroamidate (DcPPA), revealed direct coordination of the phosphoryl oxygen to the catalytic calcium ion. This suggests that electrostatics play a critical role in orienting the ligand in the active site for catalysis nih.gov.

Phosphotriesterase from Pseudomonas diminuta

The enzymatic reaction of the phosphotriesterase from Pseudomonas diminuta is proposed to proceed via an SN2-like mechanism. This involves an activated water molecule attacking the phosphoryl center, leading to the displacement of the leaving group with an inversion of stereochemical configuration nih.gov. The active site of this enzyme contains a binuclear metal center, typically zinc, which is crucial for catalysis nih.gov. X-ray crystallography has shown the orientation of a bound substrate analog relative to this binuclear metal center, providing insights into the substrate binding and catalytic mechanism nih.gov.

Studies on Stereoselectivity in Enzymatic this compound Transformations

Stereoselectivity is a critical aspect of enzymatic catalysis, particularly for organophosphorus compounds which often possess a chiral phosphorus center.

Wild-type DFPase from Loligo vulgaris exhibits a preference for the less toxic (R)-enantiomers of G-type nerve agents ebi.ac.uk. This stereopreference can be a limitation for its use as a bioscavenger against the more toxic (S)-enantiomers. However, protein engineering efforts have been made to alter the stereoselectivity of these enzymes. By modifying the active site, researchers have been able to design variants of DFPase with improved catalytic activity towards the more toxic stereoisomers ebi.ac.uk.

Similarly, the phosphotriesterase from Pseudomonas diminuta also displays stereoselectivity in the hydrolysis of chiral organophosphorus compounds. The degree of this selectivity can be influenced by the nature of the substrate. It has been demonstrated that by altering the pKa of the leaving group phenol in target substrates, the enzymatic stereoselectivity can be significantly enhanced nih.gov. This manipulation can change the rate-limiting step of the reaction, leading to turnover ratios exceeding 5000:1 for different enantiomers nih.gov.

This compound in Non-Human Biological Systems

The fate of this compound and its precursors in non-human biological systems, from microorganisms to model laboratory animals, provides valuable information on its environmental persistence and potential for bioremediation.

Fate and Transformation within Microbial Metabolic Pathways

Several microorganisms have demonstrated the ability to degrade organophosphorus compounds, including DFP, thereby producing this compound which can be further metabolized.

Microbial cell-free extracts have been shown to contain enzymes capable of hydrolyzing DFP semanticscholar.org. One study reported that Pseudomonas melophthora could degrade DFP in the presence of specific growth substrates like yeast extract, mannitol, and acetone semanticscholar.org. Furthermore, DFP was found to be rapidly degraded in ruminal fluid, which contains a rich community of anaerobic microorganisms semanticscholar.org.

A study investigating the ability of 18 gram-negative bacterial isolates to detoxify DFP found that all tested strains exhibited some level of activity, as measured by the release of fluoride ions. Strains with known parathion hydrolase activity showed significantly higher detoxification rates, suggesting that this enzyme is nonspecific in its phosphoesterase activity and can effectively hydrolyze DFP nih.gov. The activity levels ranged from 0.1 to 7.0 µmol/min per gram of protein for low-level activity strains, and from 47 to over 300 µmol/min per gram of protein for high-level activity strains nih.gov.

While the initial hydrolysis of DFP to this compound is well-documented in these microorganisms, the subsequent metabolic fate of this compound itself within these microbial pathways is an area that requires further detailed investigation. It is presumed that microorganisms can utilize the phosphate (B84403) for their growth, but the specific enzymes and intermediates involved in the breakdown of the diisopropyl moiety are not yet fully elucidated.

Absorption, Distribution, Metabolism, and Excretion in Model Organisms (excluding human clinical or health-related studies)

Studies in model organisms provide insights into the pharmacokinetic profile of this compound and its precursor, DFP.

In guinea pigs administered small amounts of DFP (0.1 mg/kg), the compound was rapidly metabolized to this compound. Both DFP and this compound were primarily excreted in the urine, with some also appearing in the bile enamine.netresearchgate.net.

Following intravenous injection of tritium-labeled DFP in an unspecified mammalian model, the concentration in arterial serum declined in two phases. The initial rapid phase, with a half-life of about 7 minutes, reflects the fast accumulation of the compound and its metabolites in tissues. The second, slower phase, with a half-life of approximately 200 minutes, represents the elimination of these substances enamine.net. Less than 1% of the administered dose was eliminated through bile and lungs within the first two hours, with the majority being excreted in the urine as this compound enamine.netresearchgate.net.

These findings indicate that in mammals, DFP is rapidly hydrolyzed to this compound, which is then efficiently cleared from the body, primarily through renal excretion.

The table below provides a summary of the ADME properties of DFP and its metabolite, this compound, in model organisms.

| Model Organism | Route of Administration | Absorption & Distribution | Metabolism | Excretion |

| Guinea Pig | Not specified | Rapid distribution | Rapidly converted to this compound | Primarily in urine; some in bile |

| Mammalian Model | Intravenous | Biphasic decline in serum concentration; tissue accumulation | Rapid metabolism to this compound | Mainly in urine |

Biochemical Pathways in Plants and Non-Vertebrate Species

While extensive research on this compound and its analogues like diisopropylfluorophosphate (DFP) has focused on vertebrate systems due to their potent neurotoxicity, information regarding specific metabolic pathways in plants and non-vertebrate species is more limited. However, the primary mechanism of detoxification in these organisms is understood to be enzymatic hydrolysis.

In non-vertebrate species, particularly insects and marine invertebrates, enzymes capable of hydrolyzing organophosphates play a crucial protective role. For instance, squid nerves contain enzymes that can hydrolyze DFP. This enzymatic action is a key detoxification pathway, breaking down the toxic organophosphate into less harmful products, diisopropyl phosphate and a fluoride ion (in the case of DFP).

In the broader context of soil and aquatic environments, which are relevant to both plants and invertebrates, microbial degradation is a critical pathway for the breakdown of organophosphorus compounds. Numerous bacterial species, such as Pseudomonas diminuta and Flavobacterium sp., have been identified that can utilize organophosphates as a source of carbon or phosphorus. oup.comresearchgate.net These microorganisms produce enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). proteopedia.orgwikipedia.org These enzymes catalyze the hydrolysis of the P-O or P-F bond in compounds like this compound and DFP. proteopedia.orgtamu.edu The gene responsible for this activity, the opd (organophosphate-degrading) gene, has been isolated from various soil bacteria. oup.comwikipedia.org

The general reaction catalyzed by these microbial enzymes is the hydrolysis of the phosphotriester to a dialkyl phosphate and the corresponding alcohol or fluoride. proteopedia.orgwikipedia.org This process effectively detoxifies the compound, preventing its accumulation in the environment and subsequent uptake by plants and invertebrates. oup.comnih.gov Studies have shown that bacterial isolates can effectively detoxify DFP by hydrolytically releasing the fluoride ion. nih.gov The activity of these phosphotriesterases is not limited to a single substrate; they exhibit broad specificity, enabling them to degrade a variety of organophosphate structures. wikipedia.orgnih.gov

Theoretical and Computational Studies of this compound Biochemical Reactions

Theoretical and computational methods have become indispensable for elucidating the molecular-level details of how this compound and related organophosphates interact with and inhibit enzymes. These approaches provide insights into binding modes, reaction mechanisms, and the structural features that govern toxicity, which are often difficult to capture through experimental methods alone.

Molecular Docking and Dynamics Simulations of Enzyme-Diisopropylphosphate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a target protein, most notably acetylcholinesterase (AChE).

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a protein's active site. For organophosphates like this compound, docking studies reveal how the molecule fits within the narrow, deep gorge of the AChE active site. lupinepublishers.com The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Docking simulations show that the phosphate group of the inhibitor is positioned in close proximity to the catalytic serine residue (Ser203) in the CAS. lupinepublishers.com Key interactions stabilizing the inhibitor within the active site gorge include:

Hydrophobic Interactions: The isopropyl groups of this compound interact with aromatic residues lining the gorge, such as Trp86, Tyr337, and Phe338. nih.govmdpi.com

Hydrogen Bonding: Although the this compound molecule itself has limited hydrogen bonding capacity before reaction, interactions can occur with residues like Tyr124 or with water molecules within the active site. lupinepublishers.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-inhibitor complex over time, revealing the stability of binding and conformational changes in both the ligand and the protein. imrpress.com MD simulations of AChE complexed with organophosphates show that the inhibitor remains stably bound within the active site, held in a favorable position for covalent modification of the catalytic serine. imrpress.com These simulations can also highlight the role of specific amino acids in guiding the inhibitor into the active site and stabilizing the pre-covalent complex. The flexibility of certain loops and residues within the active site gorge can be observed, indicating an induced-fit mechanism upon inhibitor binding.

Table 1: Key Amino Acid Residues in Acetylcholinesterase Interacting with Organophosphate Inhibitors (Based on Docking and MD Simulations)

| Interaction Type | Key Residues | Role in Binding |

| Catalytic Active Site (CAS) | Ser203, His447, Glu334 | Forms the catalytic triad; Ser203 is the target for covalent phosphorylation. |

| Anionic Subsite (Part of CAS) | Trp86, Tyr337 | Orients the inhibitor through cation-π and π-π stacking interactions. |

| Peripheral Anionic Site (PAS) | Trp286, Tyr124, Asp74 | Initial binding site that guides the inhibitor into the active site gorge. |

| Acyl Pocket & Gorge Lining | Phe295, Phe338, Tyr341 | Stabilize the inhibitor via hydrophobic and aromatic interactions. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reaction Mechanisms

To study the actual chemical reaction of phosphorylation, where a covalent bond is formed between this compound and the enzyme's catalytic serine, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. This approach treats the reactive core of the system (the inhibitor and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

QM/MM simulations of organophosphates reacting with AChE have elucidated a stepwise reaction mechanism:

Nucleophilic Attack: The reaction begins with a nucleophilic attack by the oxygen atom of the Ser203 residue on the phosphorus atom of the this compound. The His447 residue, acting as a general base, facilitates this step by abstracting a proton from the serine hydroxyl group, increasing its nucleophilicity.

Formation of a Pentacovalent Intermediate: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. This intermediate is stabilized by the "oxyanion hole," a structural feature of the AChE active site formed by the backbone amide hydrogens of Gly121, Gly122, and Ala204, which form hydrogen bonds with the phosphoryl oxygen.

Leaving Group Departure: The intermediate then collapses, leading to the cleavage of a P-O or P-F bond (depending on the specific organophosphate). The protonated His447 may act as a general acid to protonate the leaving group, facilitating its departure.

This process results in a stable, covalently bonded diisopropylphosphoryl-enzyme complex, rendering the enzyme inactive. QM/MM calculations provide critical energetic information, such as the activation energy barriers for each step, confirming that the formation of the pentacovalent intermediate is typically the rate-limiting step of the inhibition reaction.

Table 2: Energetic and Mechanistic Insights from QM/MM Studies of Organophosphate Inhibition of AChE

| Mechanistic Step | Description | Key Residues Involved | Energetic Feature |

| 1. Nucleophilic Attack | Ser203 oxygen attacks the phosphorus center of the inhibitor. | Ser203, His447 | Requires overcoming an initial activation energy barrier. |

| 2. Intermediate Formation | A transient trigonal bipyramidal intermediate is formed. | Gly121, Gly122, Ala204 (Oxyanion Hole) | Represents a high-energy state on the reaction pathway. |

| 3. Leaving Group Expulsion | The P-X bond breaks, releasing the leaving group. | His447 (as a general acid) | Leads to the final, stable phosphorylated enzyme. |

Structure-Activity Relationship Modeling for Biochemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogues, QSAR studies aim to identify the key molecular properties that determine their potency as acetylcholinesterase inhibitors.

Key findings from structure-activity relationship studies on organophosphorus inhibitors include:

Electrophilicity of the Phosphorus Atom: The rate of phosphorylation is highly dependent on the electrophilic character of the phosphorus atom. Electron-withdrawing groups attached to the phosphorus increase its positive partial charge, making it more susceptible to nucleophilic attack by the catalytic serine.

Nature of the Leaving Group: The quality of the leaving group (the group expelled during phosphorylation) is critical. A more stable anion (a better leaving group) will facilitate the collapse of the pentacovalent intermediate, leading to a faster inhibition rate.

Steric Effects: The size and shape of the alkyl groups (the two isopropyl groups in this compound) influence how well the inhibitor fits into the AChE active site. Bulky groups may cause steric hindrance, reducing binding affinity and inhibitory potency. Conversely, the groups must be large enough to establish favorable hydrophobic interactions within the gorge.

Electronic Properties: QSAR models have shown that electronic descriptors, such as the HOMO-LUMO energy gap, are significant predictors of inhibitory activity. A smaller energy gap can indicate higher reactivity of the molecule.

These relationships allow for the prediction of the inhibitory potential of new or untested organophosphate compounds and provide a framework for understanding the biochemical reactivity based on molecular structure.

Emerging Research Areas and Future Directions in Diisopropylphosphate Studies

Diisopropylphosphate as a Biomarker of Environmental Organophosphorus Exposure (excluding human clinical health biomarkers)

This compound is increasingly recognized as a crucial biomarker for assessing the exposure of various ecosystems to organophosphorus (OP) compounds, particularly nerve agents and some pesticides. Unlike human clinical health monitoring, environmental biomonitoring focuses on detecting the presence and gauging the impact of these contaminants in soil, water, and non-human organisms. The detection of DIPP in these matrices serves as a direct indicator of the degradation of parent OP compounds, providing valuable insights into the extent and distribution of contamination.

Recent research has focused on developing sensitive and specific analytical methods for the detection of DIPP in complex environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in quantifying trace levels of DIPP. The presence of DIPP in soil and water can signal the historical or ongoing presence of more toxic parent compounds, even when the parent compounds themselves are no longer detectable due to rapid degradation.

In non-human biota, DIPP can be detected in various tissues and fluids, serving as a biomarker of exposure. For instance, studies on wildlife inhabiting contaminated areas can utilize DIPP levels to assess the uptake and metabolic processing of organophosphorus compounds. This information is critical for understanding the ecotoxicological risks posed by these chemicals and for developing strategies to protect vulnerable species and ecosystems. The persistence and transport of DIPP in the environment are also key areas of investigation, as they determine the long-term impact of organophosphorus contamination.

Table 1: Detection of this compound in Environmental Samples

| Sample Matrix | Analytical Method | Purpose of Detection |

| Soil | GC-MS | Assessment of historical contamination with organophosphorus compounds. |

| Surface Water | LC-MS/MS | Monitoring of current organophosphorus pollution from runoff or discharge. |

| Groundwater | LC-MS/MS | Evaluation of long-term contamination and leaching from soil. |

| Aquatic Organisms | GC-MS/MS | Biomonitoring of exposure and uptake of organophosphorus compounds. |

| Vegetation | LC-MS/MS | Assessment of atmospheric deposition and uptake from soil. |

Application of Multi-Omics Technologies in this compound Environmental and Biochemical Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of the environmental and biochemical effects of this compound. These high-throughput approaches provide a holistic view of the molecular responses of organisms and ecosystems to DIPP exposure, moving beyond traditional toxicological endpoints.

Genomics studies can identify genetic variations that may confer susceptibility or resistance to the toxic effects of DIPP and its parent compounds in different species. This can help in understanding the evolutionary pressures exerted by organophosphorus contamination on natural populations.

Transcriptomics , the study of the complete set of RNA transcripts, reveals how DIPP exposure alters gene expression patterns in organisms. For example, transcriptomic analysis of fish exposed to organophosphates has shown changes in the expression of genes involved in neurotoxicity, oxidative stress, and metabolism. epa.gov This provides insights into the molecular mechanisms of toxicity and can help in the development of sensitive molecular biomarkers of effect.

Proteomics focuses on the large-scale study of proteins, their structures, and functions. Exposure to DIPP can lead to alterations in the proteome of an organism, affecting key cellular processes. Proteomic studies can identify protein adducts formed by reactive organophosphorus compounds, providing direct evidence of exposure and potential mechanisms of toxicity.

Metabolomics , the comprehensive analysis of metabolites in a biological system, offers a snapshot of the metabolic state of an organism. DIPP exposure can cause significant perturbations in metabolic pathways. By identifying these changes, metabolomics can uncover novel mechanisms of toxicity and identify sensitive biomarkers of metabolic disruption.

The integration of these multi-omics datasets, often referred to as "systems biology," provides a powerful framework for understanding the complex interactions between DIPP and biological systems at multiple levels of organization. This integrated approach is crucial for a comprehensive risk assessment of this compound in the environment.

Advanced Predictive Modeling and Machine Learning for this compound Environmental Dynamics

Advanced predictive modeling and machine learning are emerging as powerful tools to understand and forecast the environmental dynamics of this compound. These computational approaches can simulate the fate, transport, and transformation of DIPP in various environmental compartments, aiding in risk assessment and the development of effective remediation strategies.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and environmental science. For DIPP, QSAR models can predict its physicochemical properties, such as solubility and partitioning behavior, based on its molecular structure. These models can also estimate its persistence, bioavailability, and potential for bioaccumulation in different environmental matrices. By correlating molecular descriptors with environmental endpoints, QSAR provides a rapid and cost-effective method for screening and prioritizing organophosphorus compounds for further investigation. nih.gov

Environmental fate and transport models simulate the movement and transformation of DIPP in soil, water, and air. These models incorporate various physical, chemical, and biological processes, such as advection, dispersion, sorption, and biodegradation. By inputting data on environmental conditions and the properties of DIPP, these models can predict its concentration and distribution over time and space. This is invaluable for identifying areas at high risk of contamination and for designing effective monitoring programs.

Machine learning algorithms , such as random forests and neural networks, are increasingly being applied to model the complex and non-linear relationships that govern the environmental behavior of pollutants like DIPP. These algorithms can be trained on large datasets from environmental monitoring and laboratory experiments to predict DIPP concentrations, identify key environmental factors influencing its fate, and even forecast its potential toxicological effects. For instance, machine learning models have been used to predict the severity of organophosphate poisoning based on various clinical and environmental parameters. health.gov.za The application of such models to environmental systems can significantly enhance our ability to manage the risks associated with this compound contamination.

Table 2: Predictive Modeling Approaches for this compound

| Modeling Approach | Application | Key Inputs | Predicted Outputs |

| QSAR | Predicting physicochemical properties and toxicity | Molecular structure, chemical descriptors | Solubility, logKow, toxicity endpoints |

| Environmental Fate Models | Simulating transport and transformation | Environmental parameters, chemical properties | Concentration in soil, water, and air over time |

| Machine Learning | Predicting concentrations and effects | Monitoring data, environmental variables | Future concentrations, risk of adverse effects |

Development of Novel Materials for this compound Sensing and Catalytic Degradation

A significant area of emerging research is the development of novel materials specifically designed for the sensitive detection and efficient catalytic degradation of this compound and its parent organophosphorus compounds. These advanced materials offer the potential for rapid, on-site monitoring and effective remediation of contaminated environments.

For sensing applications , nanomaterials are at the forefront of innovation. Gold and silver nanoparticles, quantum dots, and carbon-based nanomaterials like graphene and carbon nanotubes are being explored for their unique optical and electronic properties that can be harnessed for DIPP detection. epa.govnih.gov These materials can be functionalized with specific recognition elements, such as enzymes or antibodies, to create highly selective and sensitive biosensors. Enzyme-based biosensors, often utilizing acetylcholinesterase or organophosphate hydrolase, can detect the inhibitory effects of organophosphates, providing a rapid and quantifiable response. Current time information in New York, NY, US.

For catalytic degradation , researchers are investigating a range of materials capable of breaking down the stable phosphate (B84403) ester bond in DIPP. Metal-organic frameworks (MOFs) have shown great promise as catalysts for the hydrolysis of organophosphorus compounds. researchgate.net The tunable porosity and active metal sites within MOFs can be engineered to mimic the active sites of natural enzymes that degrade these compounds. Zirconium-based MOFs, in particular, have demonstrated high efficiency in the degradation of nerve agent simulants.

Advanced oxidation processes (AOPs) represent another powerful approach for DIPP degradation. These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants, including DIPP, into less harmful substances. AOPs can be driven by various methods, including UV light, ozone, and Fenton's reagent, and can be enhanced by the use of photocatalytic materials like titanium dioxide. The integration of these novel materials into practical water and soil treatment systems is a key goal of current research and development efforts.

Interdisciplinary Research Synergies in this compound Environmental Science and Engineering

Addressing the complex challenges posed by this compound contamination requires a highly interdisciplinary approach, fostering synergies between environmental science, chemistry, toxicology, engineering, and computational science. The integration of knowledge and methodologies from these diverse fields is crucial for developing a comprehensive understanding of the DIPP problem and for devising effective and sustainable solutions.

Environmental scientists and chemists play a pivotal role in characterizing the sources, fate, and transport of DIPP in the environment. Their work involves developing analytical methods for its detection, monitoring its levels in various environmental compartments, and elucidating the chemical and biological processes that govern its transformation and persistence.

Toxicologists contribute by assessing the ecological risks associated with DIPP exposure. They conduct studies to determine the adverse effects of DIPP on various organisms and ecosystems, identify mechanisms of toxicity, and establish safe exposure levels. This information is essential for environmental risk assessment and for setting regulatory standards.

Environmental engineers are tasked with developing and implementing practical solutions for the remediation of DIPP-contaminated sites. This includes the design of water and soil treatment systems that utilize the novel materials and processes developed by chemists and materials scientists. Engineering expertise is also critical for optimizing the efficiency and cost-effectiveness of these remediation technologies.

Computational scientists and modelers provide the tools to integrate and analyze the vast amounts of data generated by these different disciplines. Through the development of predictive models and machine learning algorithms, they can simulate the environmental behavior of DIPP, predict its toxicological effects, and help in the design of optimal remediation strategies.

The collaboration between these disciplines is essential for a "systems-level" understanding of the this compound issue. By working together, researchers can move from simply characterizing the problem to developing holistic and sustainable solutions that protect both environmental and public health. This integrated approach is the future of environmental science and engineering in the context of emerging contaminants like this compound.

Q & A

Q. How is diisopropylphosphate synthesized and characterized in laboratory settings?

this compound (DIP) is commonly synthesized via hydrolysis of organophosphorus compounds like diisopropylfluorophosphate (DIFP). For instance, catalytic hydrolysis using zirconium-based metal-organic frameworks (MOFs) such as BCN-348 in aqueous conditions yields DIP as the primary product (72.8% conversion) . Characterization involves gas chromatography (GC) to monitor reaction progress and ³¹P/¹H NMR spectroscopy to confirm structural identity and purity . Basic synthesis protocols should include inert atmospheric conditions to avoid side reactions and rigorous solvent purification.

Q. What analytical techniques are most effective for detecting and quantifying DIP in experimental samples?

- GC-MS : Effective for volatile derivatives; requires derivatization of DIP for enhanced detection sensitivity.

- ³¹P NMR : Directly identifies DIP via phosphorus chemical shifts (e.g., δ ≈ 0-2 ppm for phosphate esters) without derivatization .

- Fluorometric Assays : Adapted from DHAP assay principles, these can measure phosphate release after enzymatic or chemical hydrolysis of DIP .

- Mass Spectrometry : Used in proteomics to detect DIP-modified lysine residues in peptides, with modifications cataloged in the Unimod database .

Q. How does DIP stability vary under different experimental conditions (pH, temperature, solvents)?

DIP is stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Thermal stability studies show decomposition above 80°C in polar aprotic solvents like DMSO. For long-term storage, anhydrous conditions and temperatures below -20°C are recommended .

Advanced Research Questions

Q. What is the role of DIP in catalytic degradation pathways of nerve agent simulants?

DIP is a non-toxic hydrolysis product of G-type nerve agent simulants like DIFP. MOF-based catalysts (e.g., BCN-348) hydrolyze the P–F bond in DIFP, yielding DIP with a half-life of 72.2 minutes. Synergistic MOF@activated carbon composites enhance degradation by adsorbing unreacted DIFP (27.2%) and regenerating catalytic sites . Experimental design should optimize MOF pore accessibility and metal-site exposure while monitoring adsorption-desorption equilibria via BET surface area analysis and kinetic modeling .

Q. What are the key challenges in quantifying DIP in complex biological or environmental matrices?

- Matrix Interference : Phospholipids and other phosphate esters in biological samples (e.g., serum) require pre-treatment with solid-phase extraction (SPE) or liquid-liquid partitioning.

- Low Volatility : Derivatization with diazomethane or pentafluorobenzyl bromide is needed for GC-MS analysis .

- Detection Limits : ³¹P NMR sensitivity (∼1 mM) may necessitate sample concentration, whereas fluorometric assays offer lower detection thresholds (nanomolar range) .

Q. How does DIP interact with biomolecules in proteomic studies, and what methodological considerations apply?

DIP covalently modifies lysine residues in peptides, mimicking organophosphate (OP) adducts. For identification:

Q. How can researchers resolve contradictory data in DIP degradation studies (e.g., incomplete hydrolysis vs. adsorption)?

Discrepancies arise from conflating hydrolysis yields with adsorption effects. To differentiate:

- Conduct control experiments with non-catalytic adsorbents (e.g., activated carbon) to quantify physisorption.

- Use ³¹P NMR to distinguish free DIP from adsorbed DIFP in reaction supernatants .

- Perform Langmuir isotherm studies to model adsorption capacities and correlate with catalytic turnover rates .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress in real-time using inline NMR or FTIR to avoid over-hydrolysis.

- Quality Control : Validate DIP purity via elemental analysis (C, H, P) and ion chromatography for residual fluoride .

- Ethical Compliance : Adhere to institutional safety protocols for handling organophosphates, including fume hood use and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.